molecular formula C17H21F2N3O B7435527 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol

5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol

Cat. No. B7435527
M. Wt: 321.36 g/mol
InChI Key: ZTBMDKGXAVRHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and RET, which play critical roles in various cellular processes.

Mechanism of Action

The mechanism of action of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol involves the inhibition of several kinases, including JAK2, FLT3, and RET, which play critical roles in various cellular processes. By inhibiting these kinases, 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol can prevent the activation of downstream signaling pathways, leading to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, suppression of inflammation, and reduction of autoimmune responses. Additionally, 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been shown to induce apoptosis in cancer cells, which could potentially be useful in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol is its potent inhibitory activity against several kinases, which makes it a promising therapeutic candidate for various diseases. However, one of the limitations of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol is its relatively low solubility in water, which could limit its bioavailability and efficacy in vivo.

Future Directions

Several future directions for the research and development of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in vivo to determine its efficacy and safety.
3. Evaluation of the efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders.
4. Development of novel drug delivery systems to improve the bioavailability and efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in vivo.
5. Investigation of the potential of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol as a diagnostic tool for the detection and monitoring of cancer and other diseases.

Synthesis Methods

The synthesis of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol involves several steps, including the reaction of 2,6-difluoro-3-nitropyridine with 4,4-dimethylpent-2-yn-1-ol, followed by reduction of the nitro group to an amino group, and then coupling with 6-bromo-3-chloropyridazine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several in vitro and in vivo studies have demonstrated the efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in inhibiting the growth of cancer cells, suppressing inflammation, and reducing the severity of autoimmune disorders.

properties

IUPAC Name

5-[[6-(2,6-difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O/c1-11(23)9-17(2,3)10-20-15-8-7-14(21-22-15)16-12(18)5-4-6-13(16)19/h4-8,11,23H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBMDKGXAVRHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)CNC1=NN=C(C=C1)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.